The compound can be classified under the following categories:
This compound is synthesized from commercially available starting materials and may be found in various chemical databases and literature related to organic chemistry and medicinal chemistry.
The synthesis of (4-Chlorophenyl)(morpholino)methanone can be achieved through several methods, primarily involving the reaction of 4-chlorobenzoyl chloride with morpholine. Here are the detailed steps typically involved:
The yield of this reaction can vary depending on the conditions used, but typically ranges from 60% to 90% under optimized conditions.
The molecular structure of (4-Chlorophenyl)(morpholino)methanone consists of:
(4-Chlorophenyl)(morpholino)methanone can participate in various chemical reactions typical for ketones and amines:
These reactions are significant for further functionalization in synthetic organic chemistry.
The mechanism of action for (4-Chlorophenyl)(morpholino)methanone primarily relates to its interactions within biological systems, particularly as a potential pharmacophore:
This compound's structure suggests it could serve as a lead compound in drug discovery, particularly for targeting specific biological pathways influenced by phenolic compounds.
(4-Chlorophenyl)(morpholino)methanone has several notable applications:
(4-Chlorophenyl)(morpholino)methanone (CAS 19202-04-1), first synthesized in the mid-20th century, emerged as a structural hybrid of aromatic ketones and heterocyclic amines. Its preparation historically involved nucleophilic acyl substitution between 4-chlorobenzoyl chloride and morpholine, facilitated by bases like triethylamine in aprotic solvents (dichloromethane or tetrahydrofuran). This reaction typically yields 60–90% under optimized conditions, reflecting its efficiency as a benchmark synthetic route . Early literature cataloged it as a crystalline solid (melting point 90–92°C) with limited aqueous solubility but high organic solvent compatibility, establishing its utility as a stable intermediate [3]. The compound's structural characterization revealed key features:
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67–225.68 g/mol |
| IUPAC Name | (4-chlorophenyl)(morpholin-4-yl)methanone |
| SMILES | O=C(C1=CC=C(Cl)C=C1)N1CCOCC1 |
| Appearance | White crystalline solid |
| Solubility (Organic) | Ethanol, DCM, THF |
This scaffold integrates two pharmacologically privileged motifs: the chlorophenyl group enhances target binding via hydrophobic interactions, while the morpholine ring improves solubility and acts as a hydrogen bond acceptor. Crucially, the carbonyl group serves as a versatile electrophilic center for nucleophilic additions or reductions, enabling structural diversification . Its significance is amplified by:
Applications span kinase inhibitors and antimicrobial agents, where its planar structure enables π-stacking with protein aromatic residues. For example, derivatives show activity against M. tuberculosis fumarate hydratase, exploiting the chlorophenyl group’s hydrophobic pocket penetration [5].
Recent studies focus on three domains:
Critical knowledge gaps persist:
Table 2: Synthetic Optimization Strategies and Outcomes
| Reaction Condition | Modification | Yield Impact |
|---|---|---|
| Solvent | THF → Ionic liquids | +10–15% efficiency |
| Base | Triethylamine → DMAP | Faster acyl transfer |
| Temperature | 25°C → 0°C | Improved crystallinity |
Future research priorities include developing enantioselective syntheses (the scaffold is currently achiral) and investigating its potential in late-stage difluoromethylation—a technique gaining traction for enhancing bioavailability [4]. The scaffold’s role in proteolysis-targeting chimeras (PROTACs) also warrants exploration, leveraging its dual-binding capability.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8